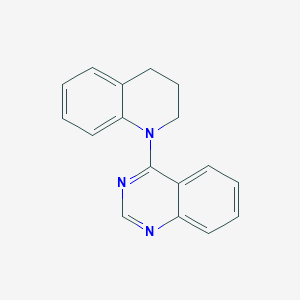

4-(3,4-Dihydroquinolin-1(2h)-yl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline is a heterocyclic compound that features both quinazoline and dihydroquinoline moieties. These structures are known for their biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline typically involves the reaction of quinazoline derivatives with dihydroquinoline intermediatesSpecific reagents and catalysts, such as palladium or platinum-based catalysts, are often employed to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can reduce double bonds or other functional groups within the compound.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinazoline rings .

Scientific Research Applications

Anticancer Applications

Mechanism of Action

Quinazolines are known for their ability to inhibit various receptor tyrosine kinases (RTKs) and microtubule dynamics, which are crucial in cancer cell proliferation and survival. The compound 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline has shown promise as a multi-targeted anticancer agent by inhibiting key pathways involved in tumor growth.

Case Studies

- A study demonstrated that quinazoline derivatives exhibit significant inhibition of epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR-2), and platelet-derived growth factor receptor (PDGFR-β) at low nanomolar concentrations. These compounds were effective against various cancer cell lines, including those associated with breast and prostate cancers .

- Another investigation into quinazoline derivatives indicated their potential as poly(ADP-ribose) polymerase inhibitors, which are beneficial in treating breast cancer by inducing apoptosis in cancer cells .

Antimicrobial Activity

Antibacterial Properties

Research has identified quinazoline derivatives as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. The design and synthesis of quinazoline-2,4(1H,3H)-dione derivatives have shown promising results as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV .

Case Studies

- A series of synthesized quinazoline derivatives exhibited broad-spectrum antimicrobial activity. Among them, specific compounds demonstrated significant efficacy against resistant bacterial strains, suggesting their potential use as new antibiotics .

- Comparative studies showed that these compounds outperformed standard drugs in terms of antibacterial activity, indicating their viability as therapeutic agents .

Insecticidal Activity

Quinazolines have also been explored for their insecticidal properties. For instance, certain derivatives exhibited larvicidal activity against mosquito larvae, with high mortality rates observed at specific concentrations . The estimated lethal concentration (LC50) values indicated a promising potential for developing new insecticides based on these compounds.

Anti-inflammatory and Anticonvulsant Properties

Recent studies have highlighted the anti-inflammatory effects of various quinazoline derivatives. Compounds have been designed to modulate inflammatory pathways effectively, showing potential as anti-inflammatory agents comparable to established drugs like indomethacin . Additionally, some derivatives have been evaluated for anticonvulsant activity, demonstrating effectiveness similar to traditional anticonvulsant medications .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of RTKs and microtubule dynamics | Effective against EGFR, VEGFR-2; induces apoptosis in cancer cells |

| Antimicrobial | Broad-spectrum activity against bacteria | Outperformed standard antibiotics; effective against resistant strains |

| Insecticidal | Larvicidal activity against mosquito larvae | High mortality rates; potential for new insecticide development |

| Anti-inflammatory | Modulation of inflammatory pathways | Comparable efficacy to indomethacin |

| Anticonvulsant | Effectiveness in seizure models | Similar efficacy to established anticonvulsants |

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydroquinolin-1(2H)-one: Shares the dihydroquinoline moiety but lacks the quinazoline ring.

Quinazoline derivatives: Compounds that contain the quinazoline ring but may have different substituents or additional functional groups.

Uniqueness

4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline is unique due to its combination of both quinazoline and dihydroquinoline structures, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Biological Activity

The compound 4-(3,4-Dihydroquinolin-1(2H)-yl)quinazoline is part of a diverse class of heterocyclic compounds known for their significant biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly in relation to its anticancer, antimicrobial, and neuroprotective properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural framework combines the quinazoline and dihydroquinoline moieties, which are known for their pharmacological versatility. Various synthetic methods have been reported in the literature, including:

- Condensation reactions involving substituted anilines and appropriate carbonyl compounds.

- Cyclization techniques that facilitate the formation of the quinazoline ring system.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Cytotoxicity Assays : Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines such as human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | Caco-2 | 5.6 |

| 4b | MCF-7 | 3.2 |

| 4c | HCT-116 | 4.0 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

- Inhibition Studies : Derivatives have been tested against both Gram-positive and Gram-negative bacteria. Notably, some compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as novel antibacterial agents .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5a | MRSA | 22 |

| 5b | E. coli | 18 |

| 5c | S. aureus | 20 |

Neuroprotective Activity

The neuroprotective effects of this compound are being explored in the context of Alzheimer's disease:

- AChE Inhibition : Some derivatives have shown promising inhibitory activity against acetylcholinesterase (AChE), which is crucial for managing Alzheimer's symptoms . The most potent AChE inhibitor identified had an IC50 value of 0.23 µM, comparable to existing treatments like donepezil.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A comprehensive evaluation was conducted where various derivatives were tested against multiple cancer cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity.

- Antibacterial Screening : A series of quinazoline derivatives were synthesized and screened for antibacterial activity. The study concluded that certain substitutions led to a marked increase in efficacy against resistant strains.

Properties

CAS No. |

6637-36-1 |

|---|---|

Molecular Formula |

C17H15N3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-yl)quinazoline |

InChI |

InChI=1S/C17H15N3/c1-4-10-16-13(6-1)7-5-11-20(16)17-14-8-2-3-9-15(14)18-12-19-17/h1-4,6,8-10,12H,5,7,11H2 |

InChI Key |

NVOKTPNLFPWRFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=NC=NC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.